molecular formula C13H6ClF3N4O5 B5248982 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dinitrobenzamide

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dinitrobenzamide

Cat. No.: B5248982
M. Wt: 390.66 g/mol
InChI Key: BSTQQWZZPTUOFI-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dinitrobenzamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a benzamide moiety with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the nucleophilic substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with appropriate nucleophiles, followed by nitration to introduce the nitro groups . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield the corresponding amines, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dinitrobenzamide is unique due to its combination of a pyridine ring with both chlorine and trifluoromethyl groups, as well as the presence of nitro groups on the benzamide moiety. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the development of agrochemicals and pharmaceuticals .

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N4O5/c14-10-3-7(13(15,16)17)5-18-11(10)19-12(22)6-1-8(20(23)24)4-9(2-6)21(25)26/h1-5H,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTQQWZZPTUOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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